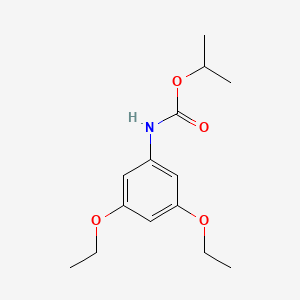
Propan-2-yl (3,5-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3,5-diethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamate esters. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes an isopropyl group attached to a carbamate moiety, and two ethoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (3,5-diethoxyphenyl)carbamate typically involves the reaction of 3,5-diethoxyphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a carbamate linkage between the isocyanate and the alcohol.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl (3,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Propan-2-yl (3,5-diethoxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on enzyme activity and cellular processes. It is used in assays to investigate the inhibition of specific enzymes.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its carbamate structure is similar to that of certain drugs, making it a candidate for drug design and development.
Industry: In the agricultural industry, this compound is used as a fungicide. It is effective against a variety of fungal pathogens, making it valuable for crop protection.
Mechanism of Action
The mechanism of action of propan-2-yl (3,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Propan-2-yl (3,4-diethoxyphenyl)carbamate: Similar in structure but with different positioning of the ethoxy groups.
Propan-2-yl (3,5-dimethoxyphenyl)carbamate: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness: Propan-2-yl (3,5-diethoxyphenyl)carbamate is unique due to the specific positioning of the ethoxy groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
89078-37-5 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
propan-2-yl N-(3,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c1-5-17-12-7-11(8-13(9-12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
VBQQMLIQTPMCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)OC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















